N-Boc Tobramycin
Description
N-Boc Tobramycin (CAS: 66266-14-6) is a chemically modified derivative of the aminoglycoside antibiotic tobramycin, where the primary amine groups are protected by tert-butyloxycarbonyl (Boc) groups. This modification is commonly employed in synthetic chemistry to stabilize reactive amines during multi-step reactions or to alter physicochemical properties for specific applications. The synthesis involves reacting tobramycin with di-tert-butyl dicarbonate (Boc₂O) in a methanol/water/triethylamine solvent system under mild heating (55°C), achieving a 94% yield . Key characteristics include a molecular formula of C₂₃H₄₅N₅O₁₁, molecular weight of 567.63 g/mol, and solubility in water and methanol. It is primarily used as a pharmaceutical intermediate or reference standard for impurity profiling .
Properties
Molecular Formula |
C23H45N5O11 |
|---|---|
Molecular Weight |
567.6 g/mol |
IUPAC Name |
tert-butyl N-[[(2R,3S,5R,6R)-5-amino-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]carbamate |
InChI |
InChI=1S/C23H45N5O11/c1-23(2,3)39-22(34)28-6-12-11(30)5-10(26)20(35-12)37-18-8(24)4-9(25)19(17(18)33)38-21-16(32)14(27)15(31)13(7-29)36-21/h8-21,29-33H,4-7,24-27H2,1-3H3,(H,28,34)/t8-,9+,10+,11-,12+,13+,14-,15+,16+,17-,18+,19-,20+,21+/m0/s1 |
InChI Key |
LEZCDKLNLRLXIJ-YJDUPYBASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1[C@H](C[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N)N)N)O |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1C(CC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)N)N)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc Tobramycin typically involves the protection of the amino groups in tobramycin using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine. The reaction is carried out in a mixture of water and dimethyl sulfoxide (DMSO) at room temperature, yielding penta-N-Boc tobramycin .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of high-purity reagents and solvents, controlled reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Protection and Deprotection Chemistry
N-Boc protection is universally employed to block tobramycin’s five primary amines during derivatization. Key steps include:
-
Global Boc protection : Tobramycin monosulfate reacts with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., Na₂CO₃ or Et₃N) to yield penta-N-Boc-tobramycin (3 ) in high yields .
-
Selective deprotection : Acidic conditions (e.g., HCl in methanol or TFA) cleave Boc groups while preserving hydroxyl modifications .
Sulfonylation at the 6″-Position
The primary hydroxyl group at the 6″-position is selectively activated for nucleophilic substitution:
-
Sulfonating agents : 2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl) or 2,4,6-triisopropylbenzosulfonyl chloride (TIBSCl) in pyridine/DMAP converts the 6″-OH to a sulfonate ester (4 , 2b ) .
-
Reaction conditions :
Reactant Solvent Yield (%) Product Tobramycin + TPSCl Pyridine 85 6″-O-sulfonyl derivative 2a + TIBSCl Pyridine/DMAP 72 2b
Nucleophilic Substitution Reactions
The sulfonate intermediate undergoes displacement with diverse nucleophiles:
-
Ammonia/amines : Refluxing 4 in methanolic NH₃ yields 6″-amino derivatives (5 ) .
-
Azide substitution : Treatment with NaN₃ produces 6″-azido-Boc-tobramycin (6 ), a precursor for click chemistry .
-
Alkyl diamines : 1,2-Diaminoethane or 1,3-diaminopropane substitutes the sulfonate group, forming aminoalkylamino derivatives (3a , 3b ) .
Mitsunobu Esterification
N-Boc-tobramycin undergoes site-specific esterification under Mitsunobu conditions:
-
Primary hydroxyl selectivity : The 6″-OH reacts with carboxylic acids (e.g., phthalimide) using DIAD/PPh₃, yielding monoesters .
-
Competing cyclization : Intramolecular pyrrolidine formation occurs when Boc-protected amines participate in side reactions .
Alkylation and Conjugation
The 6″-position is modified via alkylation for antibiotic potentiators or conjugates:
-
Dibromoalkane coupling : Protected N-Boc-tobramycin reacts with 1,n-dibromoalkanes (n = 4–12) under KOH/TBASH to form alkyl-bridged dimers or trimers .
-
Phase-transfer catalysis : Tetrabutylammonium sulfate (TBASH) enhances reactivity in toluene/water biphasic systems .
CuAAC Cycloaddition
6″-Azido-Boc-tobramycin participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC):
-
Propargylamine coupling : Reacts with propargyl (Boc)amine in the presence of CuSO₄/Na ascorbate to form triazole-linked derivatives (10 ) .
-
Antibacterial synergy : Trimeric tobramycins synthesized via CuAAC restore β-lactam efficacy against resistant Pseudomonas aeruginosa .
Stability and Deprotection Challenges
-
Acid sensitivity : Prolonged exposure to HCl or TFA risks hydrolyzing glycosidic bonds .
-
Side reactions : Intramolecular cyclization or over-alkylation necessitates precise stoichiometric control .
Biological Implications
While N-Boc-tobramycin itself lacks antibacterial activity (MIC >128 µg/mL) , its derivatives exhibit:
Scientific Research Applications
N-Boc Tobramycin has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex molecules and as a protecting group for amino groups.
Biology: Studied for its interactions with biological molecules and its potential as a drug delivery agent.
Medicine: Investigated for its antimicrobial properties and potential use in treating bacterial infections.
Industry: Utilized in the development of new antibiotics and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of N-Boc Tobramycin is similar to that of tobramycin. It binds to the bacterial 30S ribosomal subunit, inhibiting protein synthesis and leading to cell death . The Boc protection does not interfere with this mechanism but enhances the compound’s stability during synthetic processes.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Inhibitory Activity and Physicochemical Properties
Evidence from Vyklicky et al. (2015) compared N-Boc-protected aminoglycosides (e.g., compounds 5, 7, 9, 11) with their free amine analogs (e.g., 6, 8, 10, 12). Key findings include:
| Property | N-Boc Derivatives (e.g., N-Boc Tobramycin) | Free Amine Analogs (e.g., Tobramycin) |
|---|---|---|
| logP | 0.8–1.2 | 0.7–1.1 |
| logD (pH 7.4) | -2.1 to -1.8 | -2.3 to -1.9 |
| Inhibitory Effect | IC₅₀: 12–18 µM | IC₅₀: 10–16 µM |
Antibacterial Mechanism and Selectivity
This compound derivatives exhibit altered mechanisms compared to unmodified tobramycin. For example, amphiphilic N-Boc/O-TBDMS tobramycin analogs (e.g., compound 5) lose ribosomal binding activity—a hallmark of aminoglycosides—but gain enhanced membrane-disruptive properties, improving efficacy against Pseudomonas aeruginosa biofilms . This contrasts with gentamicin and neomycin, where Boc protection reduces antibacterial activity by >50% due to impaired cellular uptake .
Key Research Findings and Implications
Membrane Activity : this compound’s membrane-targeting mechanism bypasses traditional resistance pathways (e.g., ribosomal mutations), offering a strategy against multidrug-resistant Gram-negative pathogens .
Deprotection Efficiency : N-Boc groups can be selectively removed under milder conditions than benzyloxycarbonyl (Cbz) or fluorenylmethyloxycarbonyl (Fmoc) groups, making them preferable in stepwise syntheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
